molecular formula C59H92O30 B3027242 Platyconic acid B CAS No. 1256935-28-0

Platyconic acid B

Cat. No.: B3027242
CAS No.: 1256935-28-0
M. Wt: 1281.3 g/mol
InChI Key: PLRQGYABNOAMAF-UYUIBFHNSA-N
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Mechanism of Action

Target of Action

Platyconic acid B, a saponin from Platycodi radix, primarily targets insulin-stimulated glucose uptake in 3T3-L1 adipocytes . It works as a peroxisome proliferator-activated receptors (PPAR)-γ activator . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound enhances insulin sensitivity, which leads to an increase in insulin-stimulated glucose uptake . This is achieved by acting as a PPAR-γ activator .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . This activation leads to increased glycogen accumulation and decreased triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . Additionally, it potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Pharmacokinetics

It is known that the compound is quickly absorbed with a short tmax . The Cmax, AUC 0–t, and MRT 0–t of a related compound, 3-O-β-D-glucopyranosylplatyconic acid (GPA), were found to be higher than those of 3-O-β-D-glucopyranosylplatycodigenin (GP) at the same dosage, indicating that GPA is likely the main absorbed saponin in vivo

Result of Action

The action of this compound results in improved glucose homeostasis in type 2 diabetic mice . This is achieved partly by enhancing hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . The compound increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . It also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Action Environment

It is known that the compound is derived from the roots of platycodon grandiflorum, a perennial herb found throughout northeast asia . The plant has been widely used for both cuisine and traditional herbal medicine, and its roots have been used as a folk remedy for bronchitis, asthma, pulmonary tuberculosis, hyperlipidemia, diabetes, and inflammatory diseases

Biochemical Analysis

Biochemical Properties

Platyconic acid B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase insulin-stimulated glucose uptake in 3T3-L1 adipocytes, possibly by acting as a peroxisome proliferator-activated receptors (PPAR)-γ activator . It does not improve glucose-stimulated insulin secretion in insulinoma cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic mice, this compound has been shown to increase glycogen accumulation and decrease triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to enhance hepatic insulin signaling, potentiate the expression of adiponectin and PPAR-γ in adipose tissue, and improve insulin signaling and increase GLUT4 translocation into the membranes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in low-dose streptozotocin-injected diabetic mice fed a high-fat diet, oral administration of this compound (20 mg/kg body weight) for 8 weeks improved glucose tolerance and insulin sensitivity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Platyconic acid B can be isolated from the roots of Platycodon grandiflorum through a series of extraction and purification steps. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using methanol or ethanol. The extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Platycodon grandiflorum roots. The process includes drying, grinding, and solvent extraction, followed by purification using industrial-scale chromatography. This method ensures the efficient production of high-purity this compound for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Platyconic acid B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Platyconic acid B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Platyconic acid B is unique among triterpenoid saponins due to its specific structure and bioactivity. Similar compounds include:

    Platyconic acid A: Another triterpenoid saponin from Platycodon grandiflorum with similar but distinct bioactivities.

    Platycodin D: Known for its anti-inflammatory and anti-cancer properties.

    Polygalacic acid: Another saponin with various health benefits.

This compound stands out due to its potent effects on glucose metabolism and insulin sensitivity, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQGYABNOAMAF-UYUIBFHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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